molecular formula C10H9FINO2 B8170396 2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide

2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide

Cat. No.: B8170396
M. Wt: 321.09 g/mol
InChI Key: UCUJVTKQKGEJDE-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide is an organic compound that features a benzamide core substituted with fluorine and iodine atoms at the 2 and 6 positions, respectively, and an oxetane ring attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The oxetane ring can be introduced through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The choice of solvents and catalysts would also be crucial in ensuring the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Boronic Acids: Reactants in coupling reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while ring-opening reactions of the oxetane ring can produce linear or cyclic compounds with different functional groups.

Scientific Research Applications

2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving halogenated benzamides.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, while the oxetane ring can affect its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-chloro-N-(oxetan-3-yl)benzamide
  • 2-Fluoro-6-bromo-N-(oxetan-3-yl)benzamide
  • 2-Fluoro-6-iodo-N-(tetrahydrofuran-3-yl)benzamide

Uniqueness

2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide is unique due to the combination of fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of the oxetane ring also adds to its uniqueness, providing distinct physicochemical properties compared to similar compounds with different ring systems.

Properties

IUPAC Name

2-fluoro-6-iodo-N-(oxetan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FINO2/c11-7-2-1-3-8(12)9(7)10(14)13-6-4-15-5-6/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUJVTKQKGEJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC(=O)C2=C(C=CC=C2I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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